N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the 5-chloro-2,4-dimethoxyphenyl intermediate.
Formation of Piperazine Derivative: The intermediate is then reacted with 4-pyridinylmethyl piperazine under specific conditions to form the desired compound.
Reaction Conditions: Common reagents include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. Reaction temperatures may vary from room temperature to reflux conditions depending on the step.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis process, often involving:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification: Techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other neurological disorders.
Industry: Used in the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes in the body, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission, inflammation, or cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
- N-(5-chloro-2,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is unique due to its specific substitution pattern on the phenyl ring and the position of the pyridinylmethyl group, which may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-26-17-12-18(27-2)16(11-15(17)20)22-19(25)24-9-7-23(8-10-24)13-14-3-5-21-6-4-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUHKGEGMKEFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)CC3=CC=NC=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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